molecular formula C25H28FNO4 B601120 Fluvastatin Methyl Ester CAS No. 786710-21-2

Fluvastatin Methyl Ester

Cat. No.: B601120
CAS No.: 786710-21-2
M. Wt: 425.50
InChI Key:
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Description

Fluvastatin Methyl Ester is a chemical compound that serves as an intermediate in the synthesis of Fluvastatin, a member of the statin class of drugs. Statins are widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound has the molecular formula C25H28FNO4 and a molecular weight of 425.49 g/mol .

Scientific Research Applications

Fluvastatin Methyl Ester has several scientific research applications:

Safety and Hazards

Fluvastatin Methyl Ester should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Fluvastatin is indicated for hypercholesterolemia and mixed dyslipidemia to decrease the amount of total cholesterol in the blood. When combined with a low-fat diet, a weight-loss program, and exercise, fluvastatin may reduce the risk of heart attack and stroke in people who have heart disease or are at risk of developing heart disease . Future research may focus on optimizing the use of Fluvastatin and its derivatives in treating these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluvastatin Methyl Ester can be synthesized through a multi-step process. One common method involves the reaction of (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester with methoxy diethylborane . The reaction conditions typically involve the use of a base and an organic solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves a convergent synthesis approach. This method allows for the efficient production of the compound on a large scale, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Fluvastatin Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Fluvastatin Methyl Ester can be compared with other statin intermediates and derivatives:

This compound is unique due to its specific structure and role in the synthesis of Fluvastatin, which is known for its efficacy in lowering cholesterol levels and reducing cardiovascular risks .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Fluvastatin Methyl Ester can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Methyl iodide", "Sodium hydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Sodium borohydride", "Benzaldehyde", "Piperidine", "Chloroacetyl chloride", "Lithium aluminum hydride", "Fluvastatin" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with methyl iodide and sodium hydride to form ethyl 2-methyl-3-oxobutanoate.", "Step 2: Ethyl 2-methyl-3-oxobutanoate is then hydrolyzed with hydrochloric acid to form 2-methyl-3-hydroxybutanoic acid.", "Step 3: The hydroxy acid is then converted to its methyl ester by reaction with methanol and hydrochloric acid.", "Step 4: The resulting methyl ester is reduced to the corresponding alcohol using sodium borohydride.", "Step 5: The alcohol is then reacted with benzaldehyde and piperidine to form the corresponding Schiff base.", "Step 6: The Schiff base is then reacted with chloroacetyl chloride to form the corresponding chloroacetamide.", "Step 7: The chloroacetamide is reduced with lithium aluminum hydride to form Fluvastatin Methyl Ester.", "Step 8: Fluvastatin Methyl Ester is then purified and isolated from the reaction mixture." ] }

CAS No.

786710-21-2

Molecular Formula

C25H28FNO4

Molecular Weight

425.50

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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